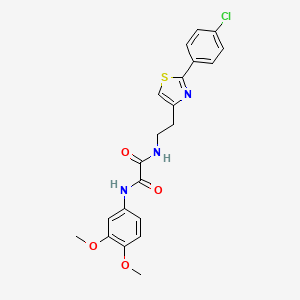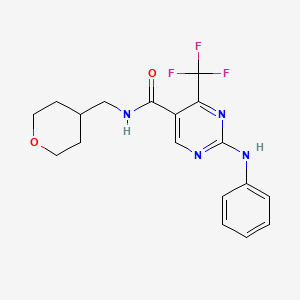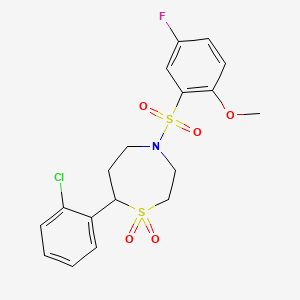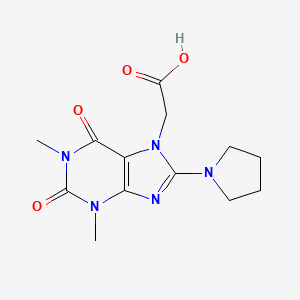
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. CFA is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a critical role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Biological Applications
A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry principles involving microwave radiation and the use of filamentous fungi for ene-reduction to obtain enantiomerically enriched products. This process highlights the potential for environmentally friendly synthesis methods and the exploration of biological activities of such compounds, including antimicrobial and anti-inflammatory properties (Jimenez et al., 2019).
Cytotoxic Activity
Another study focused on the development of focused compound libraries based on the acrylamide structure, aiming to identify new cytotoxic agents against cancer cell lines. This research underscores the potential of acrylamide derivatives in developing new anticancer drugs, with specific modifications leading to enhanced cytotoxicity (Tarleton et al., 2013).
Electronic and Photovoltaic Properties
The electronic and photovoltaic properties of acrylonitrile derivatives, including those similar to the specified compound, have been investigated for their potential use in organic solar cells. These studies highlight the role of such compounds in enhancing the efficiency of solar energy conversion, demonstrating their utility in renewable energy technologies (Kazici et al., 2016).
Contaminant Analysis in Food
Research has also delved into the analysis of heat-induced contaminants in food, such as acrylamide and furan, which are related to the thermal processing of carbohydrate-rich foodstuffs. This line of inquiry is crucial for understanding the health implications of food processing and the development of safer food preparation methods (Wenzl et al., 2007).
Molecular Engineering for Solar Cells
Additionally, molecular engineering efforts have been undertaken to develop organic sensitizers for solar cell applications, utilizing the structural motifs found in acrylonitrile derivatives. These studies contribute to the advancement of photovoltaic materials and highlight the versatility of acrylonitrile-based compounds in various scientific and technological domains (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRMQZRYRAIMA-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)





![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)

